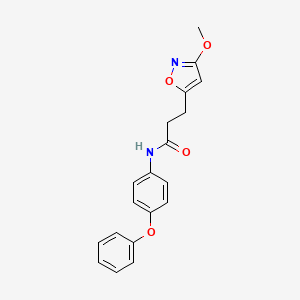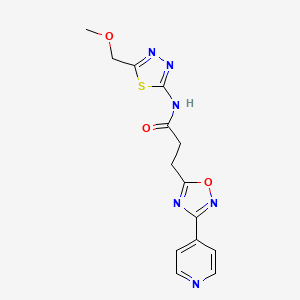![molecular formula C18H14N4O2S B11004447 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11004447.png)
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a benzenesulfonamide group. The combination of these functional groups imparts a range of biological activities, making it a valuable target for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The pyridine moiety is then introduced through a nucleophilic substitution reaction, followed by the sulfonation of the resulting intermediate to attach the benzenesulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Functionalized pyridine or benzimidazole derivatives
Scientific Research Applications
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Benzimidazole derivatives: Known for their wide range of pharmacological properties, including anticancer and antimicrobial activities.
Sulfonamide derivatives: Commonly used as antibiotics and exhibit a similar mechanism of action by inhibiting bacterial enzymes.
Uniqueness
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of both the benzimidazole and pyridine rings enhances its ability to interact with various molecular targets, making it a versatile compound for drug development and other scientific applications .
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21) |
InChI Key |
HDKFXCXJJMRDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-3-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)quinazolin-4(3H)-one](/img/structure/B11004373.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11004376.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11004383.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11004402.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine](/img/structure/B11004409.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valyl-L-alanine](/img/structure/B11004412.png)
![{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(thiophen-3-yl)methanone](/img/structure/B11004417.png)
![N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11004418.png)
![2-fluoro-N,N-dimethyl-5-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B11004423.png)
![methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate](/img/structure/B11004427.png)



![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004443.png)
